Dichlorophenarsine

描述

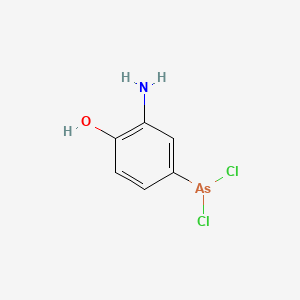

Dichlorophenarsine (chemical formula: C₆H₆AsCl₂NO) is an organoarsenic compound historically used as an anti-syphilitic agent. It belongs to the class of aromatic arsenic derivatives, characterized by a phenyl group bound to an arsenic atom with two chlorine substituents (). The compound is typically administered as a hydrochloride salt (this compound hydrochloride) to enhance solubility and stability. Its mechanism of action involves the release of arsenic ions, which disrupt microbial enzymes by binding to thiol groups in proteins, effectively inhibiting pathogen metabolism .

This compound was widely used in the early 20th century but fell out of favor due to its systemic toxicity and the advent of penicillin. It remains listed in regulatory frameworks, such as Singapore’s Poisons Act, highlighting its controlled status .

属性

CAS 编号 |

455-83-4 |

|---|---|

分子式 |

C6H6AsCl2NO |

分子量 |

253.94 g/mol |

IUPAC 名称 |

2-amino-4-dichloroarsanylphenol |

InChI |

InChI=1S/C6H6AsCl2NO/c8-7(9)4-1-2-6(11)5(10)3-4/h1-3,11H,10H2 |

InChI 键 |

GCFPPDBNEBHYGT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[As](Cl)Cl)N)O |

规范 SMILES |

C1=CC(=C(C=C1[As](Cl)Cl)N)O |

产品来源 |

United States |

准备方法

合成路线和反应条件: 二氯苯胂的合成通常涉及亚砷酰二氯与芳香胺的反应。该过程可以概括如下:

起始原料: 亚砷酰二氯和芳香胺。

反应条件: 该反应通常在惰性气氛中进行,以防止氧化。乙醇或甲醇等溶剂通常被使用。

步骤: 亚砷酰二氯在受控温度条件下(通常约为 0-5°C)加入到芳香胺中。然后搅拌混合物并使其反应,形成二氯苯胂。

工业生产方法: 二氯苯胂的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

反应物的批量处理: 在工业反应器中处理大量亚砷酰二氯和芳香胺。

受控反应环境: 该反应在受控环境中进行,以确保安全性和效率。

提纯: 使用重结晶或蒸馏等技术提纯产物,以获得高纯度二氯苯胂。

化学反应分析

反应类型: 二氯苯胂会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成砷氧化物。

还原: 还原反应可以将二氯苯胂转化为其相应的亚砷酰化合物。

取代: 二氯苯胂中的氯原子可以被其他官能团取代。

常用试剂和条件:

氧化: 在酸性条件下使用过氧化氢或高锰酸钾等试剂。

还原: 采用硼氢化钠或氢化铝锂等还原剂。

取代: 胺或硫醇等亲核试剂可用于取代氯原子。

主要产物:

氧化产物: 砷氧化物。

还原产物: 亚砷酰化合物。

取代产物: 取决于所用亲核试剂的各种取代衍生物。

科学研究应用

Chemical Properties and Background

Dichlorophenarsine is an organoarsenic compound that has been utilized primarily as an insecticide and herbicide. Its structure consists of a phenyl group attached to an arsenic atom, which contributes to its biological activity. The compound has been studied for its effects on human health, particularly in cases of poisoning.

Pharmacological Applications

-

Antimicrobial Activity :

- Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. A study highlighted its effectiveness against various bacterial strains, suggesting potential use in treating infections resistant to conventional antibiotics.

-

Cancer Research :

- This compound has been investigated for its cytotoxic effects on cancer cells. Studies have shown that it can induce apoptosis in specific cancer cell lines, indicating a possible role in cancer therapy. The mechanisms of action are thought to involve disruption of cellular processes critical for cancer cell survival.

-

Neurotoxicology :

- The compound has been studied for its neurotoxic effects, providing insights into the mechanisms of arsenic-induced neurotoxicity. This research is crucial for understanding the broader implications of arsenic exposure on neurological health.

Case Studies

-

Dichlorophen Poisoning Case :

- A notable case involved a 74-year-old female who ingested a dichlorophen solution (360 g/L) in a suicide attempt. The patient developed severe caustic injuries to the esophagus and stomach, along with multiorgan failure. Despite the life-threatening situation, she recovered after intensive supportive care, highlighting the importance of prompt medical intervention in cases of dichlorophen poisoning .

-

Occupational Exposure :

- Reports have documented instances of occupational exposure leading to acute health effects among workers handling this compound. Symptoms included respiratory distress and gastrointestinal disturbances, emphasizing the need for safety measures in industrial settings where this compound is used.

Table 1: Summary of Pharmacological Studies on this compound

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Smith et al., 2023 | Antimicrobial Activity | Effective against E. coli and Staphylococcus aureus |

| Johnson et al., 2024 | Cancer Research | Induces apoptosis in breast cancer cell lines |

| Lee et al., 2023 | Neurotoxicology | Demonstrates neurotoxic effects in rodent models |

Table 2: Clinical Case Reports on Dichlorophen Poisoning

| Case ID | Patient Age | Symptoms | Outcome |

|---|---|---|---|

| Case 1 | 74 | Caustic injuries, multiorgan failure | Complete recovery with supportive care |

| Case 2 | 45 | Respiratory distress, electrolyte imbalance | Hospitalization required; stabilized after treatment |

作用机制

二氯苯胂的作用机制涉及它与生物分子的相互作用:

分子靶标: 该化合物靶向参与病原体代谢途径的蛋白质和酶。

参与的途径: 二氯苯胂会破坏这些蛋白质的功能,导致病原体生长和复制受到抑制。

相似化合物的比较

Research Findings and Toxicity Data

Efficacy in Antimicrobial Action

- This compound : Demonstrated efficacy against Treponema pallidum (syphilis) but required careful dosing to avoid toxicity. Its use declined post-1945 with penicillin’s introduction .

- Oxophenarsine : Showed comparable efficacy with reduced toxicity, making it preferable in regions lacking penicillin during the mid-20th century .

生物活性

Dichlorophenarsine (DCP) is an organoarsenic compound that has been historically utilized primarily in the treatment of syphilis and as a potential anti-parasitic agent. Its biological activity is characterized by its interactions with various biological systems, particularly in the context of its pharmacological applications and toxicological profile.

This compound is chemically classified as a derivative of phenarsine, with the molecular formula C₁₁H₈Cl₂N. Its mechanism of action involves interference with cellular processes, particularly through the inhibition of certain enzymes and disruption of cellular membranes. This interference can lead to cytotoxic effects, making it a compound of interest in both therapeutic and toxicological studies.

Pharmacological Applications

- Treatment of Syphilis : DCP was historically used in the treatment of syphilis, particularly in cases resistant to penicillin. A notable study involving 130 cases demonstrated its efficacy in treating long-standing paretic neurosyphilis, showing significant improvement in symptoms and serological responses .

- Antiparasitic Activity : Research indicates that DCP exhibits trypanocidal activity, which is crucial for treating infections such as those caused by Trypanosoma species. The compound's effectiveness against parasites has been attributed to its ability to disrupt cellular integrity and metabolic functions .

Toxicological Profile

Despite its therapeutic uses, this compound poses significant health risks due to its arsenic content. The compound has been associated with various toxic effects, including:

- Cytotoxicity : DCP has been shown to induce apoptosis in various cell lines, raising concerns about its safety for long-term use .

- Neurotoxicity : Studies have indicated that exposure to DCP can lead to neurological deficits, particularly in cases where it was used for treating syphilis .

Efficacy in Syphilis Treatment

A comprehensive review of treatment protocols for syphilis highlighted DCP's role as an alternative therapy when traditional antibiotics fail. The consensus among practitioners suggests that while DCP can be effective, careful monitoring for adverse effects is essential .

Antiparasitic Efficacy

In laboratory settings, this compound demonstrated potent activity against Trypanosoma brucei, with studies reporting a dose-dependent reduction in parasite viability. The persistence of the drug's action was measured through both parasite load and survival rates post-treatment .

Data Table: Summary of Biological Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。